molecular formula C17H14O3 B13812068 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl-

2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl-

Cat. No.: B13812068
M. Wt: 266.29 g/mol
InChI Key: IORSCZHRSWGSGG-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a methoxy group at the 8th position and a phenyl group at the 2nd position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a benzopyran derivative and a phenyl-substituted aldehyde. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to maximize yield and purity. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-3-carboxaldehyde: Lacks the methoxy and phenyl groups, resulting in different chemical properties.

    8-Methoxy-2-phenyl-2H-1-benzopyran: Similar structure but without the carboxaldehyde group.

    2-Phenyl-2H-1-benzopyran: Lacks both the methoxy and carboxaldehyde groups.

Uniqueness

2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- is unique due to the presence of both the methoxy and phenyl groups, which enhance its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

8-methoxy-2-phenyl-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C17H14O3/c1-19-15-9-5-8-13-10-14(11-18)16(20-17(13)15)12-6-3-2-4-7-12/h2-11,16H,1H3

InChI Key

IORSCZHRSWGSGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(C(=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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